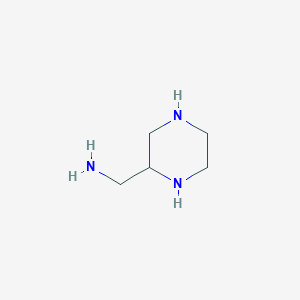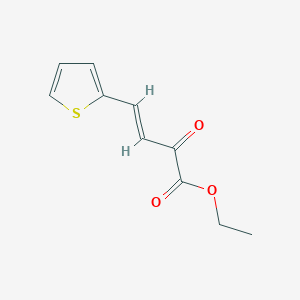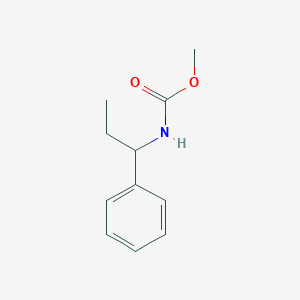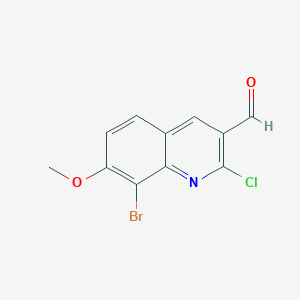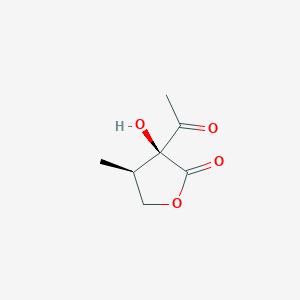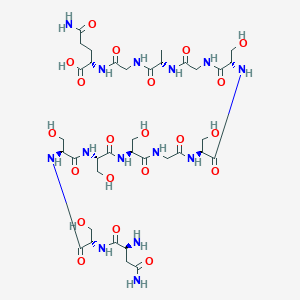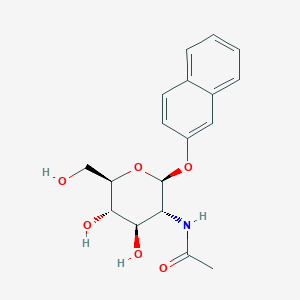
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside
描述
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C18H21NO6. It is a derivative of glucopyranoside, where the 2-naphthyl group is attached to the 2-acetamido-2-deoxy-b-D-glucopyranoside structure. This compound is widely used in the biomedical industry, particularly in the synthesis of various drugs targeting infectious diseases caused by Gram-positive bacteria.
生化分析
Biochemical Properties
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with enzymes such as β-hexosaminidases, which cleave the glycosidic bond in the compound, releasing 2-naphthol . This interaction is essential for studying enzyme kinetics and activity, as the release of 2-naphthol can be quantitatively measured. The compound’s interaction with β-hexosaminidases is a key aspect of its biochemical properties, making it a valuable tool in enzymology research.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be cleaved by β-hexosaminidases means it can be used to monitor enzyme activity within cells, providing insights into cellular function and health. Additionally, the release of 2-naphthol upon cleavage can impact cellular processes, making this compound a valuable tool for studying cellular dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β-hexosaminidases. The compound binds to the active site of the enzyme, where the glycosidic bond is cleaved, releasing 2-naphthol. This enzymatic reaction is crucial for understanding the compound’s role in biochemical processes. The binding interactions and subsequent cleavage provide insights into enzyme specificity and activity, making this compound an important substrate in enzymology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively interacts with β-hexosaminidases without causing adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular function and metabolism. These dosage-dependent effects are crucial for determining the appropriate concentration of the compound in experimental studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to glycosidase activity. The compound interacts with enzymes such as β-hexosaminidases, which play a role in the degradation of glycosidic bonds. This interaction affects metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that the compound reaches the appropriate sites for its biochemical interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the reaction of 2-naphthol with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as mixing, heating, and purification, which are carefully controlled to maintain the quality of the final product.
化学反应分析
Types of Reactions
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthyl derivatives.
Substitution: Formation of substituted glucopyranoside derivatives.
科学研究应用
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in enzymatic assays to study the activity of glycosidases.
Medicine: Utilized in the development of drugs targeting bacterial infections.
Industry: Applied in the production of pharmaceuticals and diagnostic reagents
作用机制
The mechanism of action of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the naphthyl group. This reaction is crucial for studying enzyme kinetics and developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar structure but with the naphthyl group at a different position.
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains a nitrophenyl group instead of a naphthyl group.
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Contains a benzyl group instead of a naphthyl group .
Uniqueness
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific naphthyl substitution, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in biochemical research and drug development.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSGRRTZKSWCS-DUQPFJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425066 | |
| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131531-82-3 | |
| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


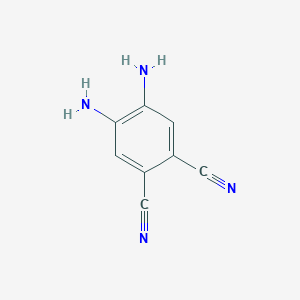


![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
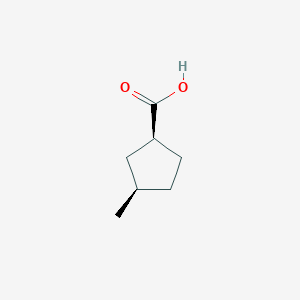
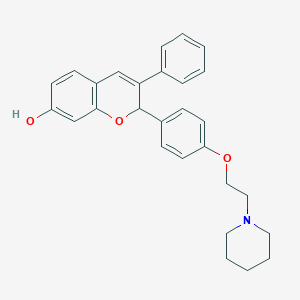
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
